Ranbezolid
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Overview
Description
Ranbezolid is a novel oxazolidinone antibacterial agent known for its potent activity against a broad spectrum of Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . It competitively inhibits monoamine oxidase-A (MAO-A), making it a valuable compound in the treatment of bacterial infections .
Preparation Methods
Ranbezolid is synthesized through a series of chemical reactions involving the formation of the oxazolidinone ring and the attachment of various functional groups. The synthetic route typically involves the following steps:
- Formation of the oxazolidinone ring.
- Introduction of the fluoroaryl group.
- Attachment of the nitrofuran moiety.
- Final coupling with the piperazine derivative .
Industrial production methods for this compound involve optimizing these reaction conditions to achieve high yields and purity. The process includes careful control of temperature, pressure, and reaction times to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Ranbezolid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The nitrofuran moiety in this compound can be reduced to form amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the fluoroaryl group, to form different substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Ranbezolid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of oxazolidinones.
Biology: Investigated for its antibacterial properties and its ability to inhibit bacterial protein synthesis.
Medicine: Explored as a potential treatment for infections caused by Gram-positive bacteria, including MRSA.
Industry: Utilized in the development of new antibacterial agents and as a reference compound in quality control processes
Mechanism of Action
Ranbezolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically targets the bacterial ribosome, binding to the 50S subunit and preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the cessation of bacterial growth and ultimately bacterial cell death . Additionally, this compound inhibits monoamine oxidase-A (MAO-A), which contributes to its antibacterial activity .
Comparison with Similar Compounds
Ranbezolid is part of the oxazolidinone class of antibacterials, which includes other compounds like linezolid and radezolid. Compared to these similar compounds, this compound exhibits:
Enhanced activity: This compound has shown better antibacterial activity against certain strains of bacteria, including MRSA.
Unique structural features: The presence of the nitrofuran moiety in this compound provides additional interactions with the bacterial ribosome, enhancing its binding affinity and antibacterial potency.
Lower resistance potential: This compound has been found to be effective against bacterial strains that have developed resistance to other oxazolidinones.
Similar compounds include linezolid, radezolid, and tedizolid, each with its own unique properties and applications .
Properties
Molecular Formula |
C21H24FN5O6 |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C21H24FN5O6/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28)/t17-/m0/s1 |
InChI Key |
PWHNTOQANLCTHN-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F |
Synonyms |
anbezolid RBX 7644 RBX-7644 RBX7644 |
Origin of Product |
United States |
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